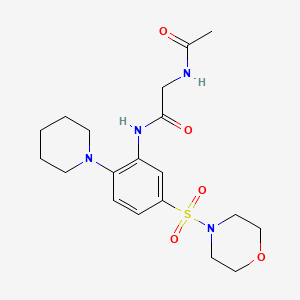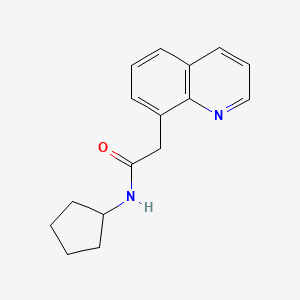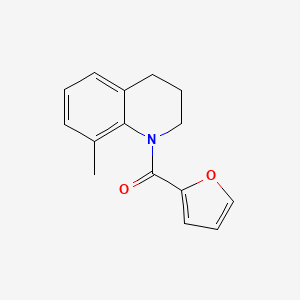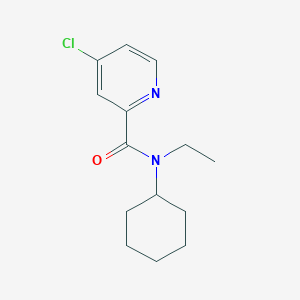
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide is a chemical compound that is commonly referred to as AMPP. This compound is synthesized in the laboratory and is used for scientific research purposes. AMPP has been found to have various biochemical and physiological effects, making it a useful tool for researchers in the field of pharmacology.
Mechanism of Action
AMPP is a selective antagonist of P2X7 receptor. This means that it binds to the receptor and prevents its activation by other molecules. P2X7 receptor is known to be involved in the release of pro-inflammatory cytokines and the induction of cell death. By blocking this receptor, AMPP can modulate these processes and potentially have therapeutic applications.
Biochemical and Physiological Effects
AMPP has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, AMPP has been found to modulate the activity of various enzymes involved in the regulation of cellular metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AMPP in lab experiments is its selectivity for P2X7 receptor. This allows researchers to specifically study the effects of blocking this receptor without interfering with other cellular processes. However, one limitation of using AMPP is that it can be toxic to cells at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure accurate results.
Future Directions
For research involving AMPP include potential therapeutic applications and elucidating the molecular mechanisms involved in its interaction with P2X7 receptor.
Synthesis Methods
The synthesis of AMPP involves the reaction of 2-acetamido-N-(2-chloro-5-nitrophenyl)acetamide with morpholine and piperidine. The resulting compound is then treated with sodium sulfite to obtain AMPP. This synthesis method has been optimized to ensure high yields of the compound.
Scientific Research Applications
AMPP has been extensively used in scientific research as a tool to study the mechanism of action of various drugs. The compound has been found to interact with a specific site on the surface of cells, known as P2X7 receptor. This receptor is involved in the regulation of immune responses and cell death. By studying the interaction between AMPP and P2X7 receptor, researchers can gain insights into the molecular mechanisms involved in these processes.
properties
IUPAC Name |
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5S/c1-15(24)20-14-19(25)21-17-13-16(29(26,27)23-9-11-28-12-10-23)5-6-18(17)22-7-3-2-4-8-22/h5-6,13H,2-4,7-12,14H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBVZLRARBPIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)

![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)


![[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505902.png)

![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)